Potassium 16-methylheptadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The acid is first purified and then reacted with potassium hydroxide in large reactors. The resulting product is then filtered, dried, and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or other carboxylates. The reaction conditions often include mild temperatures and neutral pH.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
Substitution: The major products are typically new carboxylate salts or esters.
Oxidation: Oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction usually results in the formation of alcohols.
Scientific Research Applications
Potassium 16-methylheptadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Potassium stearate: A straight-chain fatty acid salt with similar surfactant properties but different structural characteristics.
Potassium oleate: An unsaturated fatty acid salt with similar emulsifying properties but different reactivity due to the presence of a double bond.
Potassium palmitate: Another straight-chain fatty acid salt with similar applications but different chain length.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties. This structure enhances its solubility and emulsifying capabilities compared to straight-chain analogs .
Properties
CAS No. |
68413-46-7 |
---|---|
Molecular Formula |
C18H35KO2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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